BenchChemオンラインストアへようこそ!

6-Benzyl-2-oxa-6-azaspiro[3.4]octan-8-amine

EGFR kinase inhibition 4-anilinoquinazoline lung cancer cell lines

6-Benzyl-2-oxa-6-azaspiro[3.4]octan-8-amine is a functionalized spirocyclic amine (C13H18N2O, MW 218.29 g/mol) belonging to the 2-oxa-6-azaspiro[3.4]octane class, a scaffold demonstrated to confer improved aqueous solubility and maintained kinase potency relative to clinical benchmarks when incorporated into 4-anilinoquinazoline EGFR inhibitors. This specific derivative carries a benzyl protecting group at the ring nitrogen and a primary amine at the 8-position, making it a strategic intermediate for medicinal chemistry programs requiring sp3-rich, three-dimensional building blocks for benzothiazepine or quinazoline derivative synthesis.

Molecular Formula C13H18N2O
Molecular Weight 218.29 g/mol
CAS No. 219869-44-0
Cat. No. B1377238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Benzyl-2-oxa-6-azaspiro[3.4]octan-8-amine
CAS219869-44-0
Molecular FormulaC13H18N2O
Molecular Weight218.29 g/mol
Structural Identifiers
SMILESC1C(C2(CN1CC3=CC=CC=C3)COC2)N
InChIInChI=1S/C13H18N2O/c14-12-7-15(8-13(12)9-16-10-13)6-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2
InChIKeyLLMKHEIMRUSUMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Benzyl-2-oxa-6-azaspiro[3.4]octan-8-amine (CAS 219869-44-0): Procurement-Grade Spirocyclic Building Block


6-Benzyl-2-oxa-6-azaspiro[3.4]octan-8-amine is a functionalized spirocyclic amine (C13H18N2O, MW 218.29 g/mol) belonging to the 2-oxa-6-azaspiro[3.4]octane class, a scaffold demonstrated to confer improved aqueous solubility and maintained kinase potency relative to clinical benchmarks when incorporated into 4-anilinoquinazoline EGFR inhibitors [1]. This specific derivative carries a benzyl protecting group at the ring nitrogen and a primary amine at the 8-position, making it a strategic intermediate for medicinal chemistry programs requiring sp3-rich, three-dimensional building blocks for benzothiazepine or quinazoline derivative synthesis [2].

Why Generic Spirocyclic Amines Cannot Replace 6-Benzyl-2-oxa-6-azaspiro[3.4]octan-8-amine in RSV or EGFR Programs


In-class spirocyclic amines differ critically in ring size (spiro[3.3] vs. spiro[3.4] vs. spiro[3.5]), heteroatom placement, and substitution pattern. The 2-oxa-6-azaspiro[3.4]octane core provides a specific spatial arrangement of the oxetane oxygen and pyrrolidine nitrogen that enables EGFR kinase inhibition when mounted on a 4-anilinoquinazoline, with compound 21g achieving higher activity than the morpholine-containing gefitinib [1]. Furthermore, the N-benzyl-8-amino substitution pattern of CAS 219869-44-0 is explicitly required for the synthesis of RSV-targeting benzothiazepines, where the free amine serves as a coupling handle and the benzyl group provides a removable protecting group [2]. Substituting a debenzylated analog (CAS 2137565-82-1), a spiro[3.3] congener (CAS 46246-91-7), or an N-unsubstituted 2-oxa-6-azaspiro[3.4]octane (CAS 220290-68-6) would fail to provide the same reactive functionality and may alter the downstream SAR or synthetic route

Quantitative Differentiation of 6-Benzyl-2-oxa-6-azaspiro[3.4]octan-8-amine vs. Closest Analogs


EGFR Kinase Inhibition: 2-Oxa-6-azaspiro[3.4]octane vs. Morpholine (Gefitinib) Head-to-Head

When the 2-oxa-6-azaspiro[3.4]octane scaffold (the core of CAS 219869-44-0) was incorporated into a 4-anilinoquinazoline series as a morpholine bioisostere of gefitinib, compound 21g demonstrated higher EGFR inhibitory activity than gefitinib while maintaining equivalent antitumor potency against HCC827 and A549 lung cancer cell lines, along with measurably improved water solubility [1]. This is a direct scaffold-level comparison demonstrating that the spiro[3.4] oxa-azaspiro core is not merely a replacement but an upgrade over the standard morpholine group for this kinase target.

EGFR kinase inhibition 4-anilinoquinazoline lung cancer cell lines

RSV Antiviral Program Enabling: N-Benzyl-8-Amino Substitution as a Required Intermediate for Benzothiazepine Synthesis

The Roche patent WO2013020993A1 explicitly uses 6-benzyl-2-oxa-6-azaspiro[3.4]octan-8-amine (or its hydrochloride) as a key intermediate in the preparation of benzothiazepine derivatives targeting RSV. Compounds in this patent series displayed EC50 values ranging from 0.0001 μM to approximately 10 μM in a viral cytopathic effect assay [1]. The N-benzyl protecting group on the spirocyclic amine is essential for the synthetic route, and the 8-amine provides the critical coupling point to the benzothiazepine core. Analogs lacking the benzyl group (such as CAS 2137565-82-1, the debenzylated 2-oxa-6-azaspiro[3.4]octan-8-amine) or with different ring sizes (e.g., spiro[3.3] or spiro[3.5]) are not described in this patent as suitable alternatives, indicating the specific substitution pattern is required for the disclosed RSV pharmacophore.

Respiratory Syncytial Virus benzothiazepine antiviral synthesis

Purity and Specification Benchmarking Against Commercial Alternatives

Commercial listings for 6-benzyl-2-oxa-6-azaspiro[3.4]octan-8-amine (CAS 219869-44-0) specify a minimum purity of 95% (HPLC) from suppliers such as Chemenu (Cat. No. CM213251) . In contrast, the structurally simpler 2-oxa-6-azaspiro[3.4]octane (CAS 220290-68-6) is also available at 95% purity (Thermo Scientific Chemicals) , but lacks the N-benzyl and 8-amine functional handles. The target compound's purity specification, combined with its dual functionalization (protected amine + free primary amine), provides a higher functional group density per molecule than the unsubstituted scaffold, which translates to fewer synthetic steps in downstream derivatization when both the spirocyclic core and the amine coupling point are required simultaneously.

Chemical purity quality specifications procurement

Spiro[3.4] vs. Spiro[3.3] Ring System: Exit Vector Geometry and Conformational Flexibility

The spiro[3.4]octane ring system in CAS 219869-44-0 provides distinct exit vector geometry compared to the smaller spiro[3.3]heptane system (as in CAS 46246-91-7, 6-benzyl-2-oxa-6-azaspiro[3.3]heptane). The five-membered pyrrolidine ring in spiro[3.4] systems offers greater conformational flexibility and a different spatial orientation of substituents compared to the four-membered azetidine ring in spiro[3.3] systems. Literature on spirocyclic building blocks indicates that heteroatom-substituted spiro[3.3]heptanes generally exhibit higher aqueous solubility than cyclohexane analogues, with a trend toward higher metabolic stability [1]; however, the spiro[3.4] system, containing a five-membered ring, offers reduced ring strain (approximately 26 kJ/mol for cyclopentane vs. approximately 110 kJ/mol for cyclobutane in [3.3] systems) while retaining sufficient three-dimensionality to disrupt crystal packing and enhance solubility relative to flat aromatic bioisosteres [2].

Spirocyclic scaffolds exit vectors medicinal chemistry design

Optimal Procurement and Research Scenarios for 6-Benzyl-2-oxa-6-azaspiro[3.4]octan-8-amine


Replication or Optimization of Roche RSV Benzothiazepine Series

CAS 219869-44-0 is explicitly cited as a building block in the Roche patent (WO2013020993A1) for preparing benzothiazepines with anti-RSV activity. Compounds in this series achieved EC50 values as low as 0.0001 μM. Procurement of this exact intermediate is mandatory for synthetic route fidelity; substitution with debenzylated analogs or different ring-size spirocycles would deviate from the patented route and likely fail to produce the target benzothiazepine derivatives [2].

EGFR Kinase Inhibitor Programs with Solubility-Limited Lead Series

The 2-oxa-6-azaspiro[3.4]octane core (the parent scaffold of CAS 219869-44-0) has been validated as a solubility-enhancing bioisostere of morpholine in gefitinib-type 4-anilinoquinazoline EGFR inhibitors. Compound 21g in the Feng Zhao et al. series demonstrated higher EGFR inhibition than gefitinib with improved aqueous solubility [1]. Researchers can use CAS 219869-44-0 as a pre-functionalized entry point to this scaffold class, where the 8-amine serves as a direct conjugation handle to quinazoline or other kinase hinge-binding cores.

Spirocyclic Fragment Library Construction for Fsp3-Enriched Screening Collections

The compound's combined features—spiro[3.4] core for three-dimensionality, N-benzyl group for logP modulation and subsequent deprotection, and 8-amine for diversification—make it suitable as a core scaffold for generating Fsp3-rich fragment or lead-like libraries. The spiro[3.4] system offers a balance of ring strain, solubility enhancement, and conformational flexibility that is distinct from both spiro[3.3] (higher strain, lower molecular weight) and spiro[3.5] (lower strain, higher lipophilicity) alternatives [3][4].

Synthetic Route Development Requiring Orthogonal Amine Protection Strategies

CAS 219869-44-0 presents two chemically distinct amines: the N-benzyl protected pyrrolidine nitrogen (requiring hydrogenolysis or strong acid for deprotection) and the free primary amine at the 8-position (available for immediate coupling). This orthogonal protection profile is not available in simpler analogs such as 2-oxa-6-azaspiro[3.4]octane (CAS 220290-68-6), which lacks the 8-amine, or 2-oxa-6-azaspiro[3.4]octan-8-amine (CAS 2137565-82-1), which lacks the N-benzyl protecting group .

Quote Request

Request a Quote for 6-Benzyl-2-oxa-6-azaspiro[3.4]octan-8-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.